molecular formula C11H16N2O B13556503 4-Methyl-3-(piperidin-4-yloxy)pyridine

4-Methyl-3-(piperidin-4-yloxy)pyridine

Cat. No.: B13556503
M. Wt: 192.26 g/mol
InChI Key: PSGIWTSRCFJCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Drug Discovery

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most common structural motifs found in pharmaceuticals. nih.gov Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. researchgate.net The inclusion of chiral piperidine scaffolds can significantly modulate a compound's physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicities. researchgate.net Piperidine derivatives are found in a vast array of drug classes, including antipsychotics, analgesics, and antihistamines, highlighting their importance in central nervous system (CNS) and other therapeutic areas. nih.gov

Overview of the 4-Methyl-3-(piperidin-4-yloxy)pyridine Core and Related Moieties in Medicinal Chemistry

The core structure of this compound combines the advantageous features of both its constituent heterocycles. The linkage of a piperidine ring to a pyridine core via an ether bridge creates a distinct three-dimensional architecture that has been explored for various therapeutic targets. While literature focusing exclusively on the 4-methyl substituted variant is specific, extensive research has been conducted on the broader class of (piperidin-4-yloxy)pyridine and (piperidin-4-ylmethoxy)pyridine moieties.

These related structures have been identified as potent inhibitors of several key enzymes and receptors. For instance, derivatives of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) have been synthesized and evaluated as highly potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.govnih.gov In these studies, the pyridine core was found to be superior to a benzene (B151609) ring for activity, and the 3-(piperidin-4-ylmethoxy) group was determined to be crucial for potent inhibition. nih.gov Similarly, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were developed as inhibitors of the presynaptic choline (B1196258) transporter (CHT), a critical protein in cholinergic signaling. nih.gov These examples underscore the therapeutic potential inherent in the combination of pyridine and piperidine rings through an ether linkage.

Research Rationale and Potential Academic Applications of the Compound and its Analogues

The primary rationale for investigating this compound and its analogues lies in their potential as modulators of significant biological targets. The structural framework serves as a versatile template for generating libraries of compounds to probe structure-activity relationships (SAR) for various enzymes and receptors. Academic research into these molecules contributes to a deeper understanding of molecular recognition and the chemical features required for potent and selective biological activity.

A prominent application of related analogues has been in the field of oncology, particularly in the development of epigenetic modulators. As mentioned, derivatives of the (piperidin-4-yloxy)pyridine scaffold have shown potent inhibitory activity against LSD1, a validated drug target for certain cancers. nih.govnih.gov The exploration of different substitution patterns on both the pyridine and piperidine rings allows for the fine-tuning of inhibitory potency and selectivity against related enzymes like monoamine oxidase A and B (MAO-A and MAO-B). nih.gov

The data below illustrates the potent inhibitory activity of compounds featuring the core 3-(piperidin-4-ylmethoxy)pyridine scaffold against LSD1.

Inhibitory Activity of 3-(Piperidin-4-ylmethoxy)pyridine Analogues Against LSD1
CompoundSubstituentsLSD1 Ki (nM)MV4-11 EC50 (nM)
Compound AR5=4-CN-Ph, R6=4-Me-Ph29280
Compound BR5=4-CN-Ph, R6=4-CF3-Ph31300
Compound CR5=4-CN-Ph, R6=4-OCF3-Ph46480
Compound DR5=4-CN-Ph, R6=Ph23005600

This table presents data on related analogues, not the specific subject compound. Data sourced from studies on 3-(piperidin-4-ylmethoxy)pyridine derivatives. nih.gov

Furthermore, the scaffold is valuable for investigating neurological targets. The development of inhibitors for the choline transporter (CHT) based on a 3-(piperidin-4-yloxy) moiety highlights its potential for creating tool compounds to study cholinergic neurotransmission, which is implicated in disorders like Alzheimer's disease and ADHD. nih.gov

The table below shows the structure-activity relationship for a series of benzamide (B126) analogues with the 3-(piperidin-4-yloxy) core, highlighting the impact of substitutions on CHT inhibition.

Inhibition of Choline Transporter (CHT) by 3-(Piperidin-4-yloxy) Analogues
CompoundPiperidine Ether SubstituentCHT Inhibition IC50 (µM)
Analogue 1N-H>25
Analogue 2N-Isopropyl0.291
Analogue 3N-Methyl0.294
Analogue 4N-Ethyl0.540

This table presents data on related analogues, not the specific subject compound. Data sourced from studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamide derivatives. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-methyl-3-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O/c1-9-2-5-13-8-11(9)14-10-3-6-12-7-4-10/h2,5,8,10,12H,3-4,6-7H2,1H3

InChI Key

PSGIWTSRCFJCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)OC2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Piperidin 4 Yloxy Pyridine

Advanced Methodologies for Core Scaffold Synthesis

The formation of the central C-O-C ether bond between the pyridine (B92270) and piperidine (B6355638) rings is the key step in synthesizing the core scaffold of 4-Methyl-3-(piperidin-4-yloxy)pyridine. Several advanced organic chemistry reactions can be employed for this purpose, each with distinct advantages regarding reaction conditions and substrate scope. The piperidine nitrogen is typically protected, for instance as a tert-butyl carbamate (B1207046) (Boc), during these coupling reactions to prevent side reactions, followed by a deprotection step to yield the final compound. chemicalbook.com

The Mitsunobu reaction is a powerful and widely used method for forming carbon-oxygen bonds, particularly for the synthesis of esters and ethers. This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically an acid or another alcohol, under mild, dehydrative conditions. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a feature that is critical in stereoselective synthesis. beilstein-journals.orgorganic-chemistry.org

In the context of synthesizing this compound, the Mitsunobu reaction would involve coupling 4-methylpyridin-3-ol (the nucleophile) with N-protected piperidin-4-ol. The reaction is mediated by a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwhiterose.ac.uk The phosphine and azodicarboxylate activate the hydroxyl group of piperidin-4-ol, transforming it into a good leaving group that is subsequently displaced by the pyridinol. Modified protocols using reagents like 1,1′-(azodicarbonyl)dipiperidine (ADDP) have been developed to broaden the scope of the reaction and minimize by-product formation. nih.gov

Table 1: Typical Conditions for Mitsunobu Etherification

Reagent/ConditionDescriptionTypical Example
AlcoholThe electrophilic partner whose hydroxyl group is activated.N-Boc-piperidin-4-ol
NucleophileThe acidic partner that displaces the activated hydroxyl group.4-Methylpyridin-3-ol
PhosphineActs as the reducing agent.Triphenylphosphine (PPh₃)
AzodicarboxylateActs as the oxidizing agent.DEAD or DIAD
SolventAprotic solvents are typically used.Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM)
TemperatureOften started at low temperatures and allowed to warm.0 °C to room temperature

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for forming bonds to aromatic rings. This reaction involves the displacement of a good leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile. fishersci.se Pyridine rings are intrinsically electron-poor, making them suitable substrates for SNAr reactions, especially when the leaving group is positioned ortho or para (positions 2 or 4) to the ring nitrogen. youtube.com

For the synthesis of this compound, an SNAr approach would involve reacting a 3-halo-4-methylpyridine derivative (e.g., 3-fluoro- or 3-bromo-4-methylpyridine) with the alkoxide of N-protected piperidin-4-ol. researchgate.netchemicalbook.com The reaction requires a strong base, such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS), to deprotonate the piperidinol, generating the potent nucleophile needed for the substitution. fishersci.seacs.org While the 3-position of pyridine is less activated towards SNAr than the 2- or 4-positions, the reaction can be driven to completion, often with heating in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.netacsgcipr.org The reactivity of the leaving group typically follows the order F > Cl > Br > I. researchgate.net

Table 2: General Conditions for SNAr Ether Synthesis

Reagent/ConditionDescriptionTypical Example
Aryl HalideElectron-deficient pyridine with a good leaving group.3-Fluoro-4-methylpyridine
AlcoholThe nucleophilic partner.N-Boc-piperidin-4-ol
BaseUsed to generate the alkoxide nucleophile.Sodium hydride (NaH), KHMDS
SolventPolar aprotic solvents are preferred.DMF, THF
TemperatureReactions may require heating to proceed.Room temperature to 100 °C

While the Mitsunobu and SNAr reactions are primary methods for forming the ether linkage directly, heterocyclization and reductive alkylation protocols are crucial for the synthesis of the piperidine and pyridine precursors.

Heterocyclization: The synthesis of the piperidine ring is a well-established field with numerous methods. Piperidin-4-ol or its protected precursor, piperidin-4-one, can be synthesized through various cyclization strategies. chemrevlett.com One common industrial route to piperidin-4-ol involves the catalytic hydrogenation of 4-hydroxypyridine. dtic.mil More advanced methods include iridium-catalyzed N-heterocyclization of primary amines with diols or intramolecular hydroamination of unsaturated amines. organic-chemistry.orgnih.gov The 4-methylpyridine (B42270) precursor is produced industrially by reacting acetaldehyde (B116499) with ammonia (B1221849) over an oxide catalyst. wikipedia.org

Reductive Amination/Alkylation: Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. nih.gov While this method is primarily used for C-N bond formation, it is essential for producing functionalized piperidine precursors. researchgate.net For instance, a double reductive amination of dicarbonyl compounds is a direct route to the piperidine skeleton. chim.it However, for the direct formation of the C-O ether bond in this compound, this method is not directly applicable but remains a key strategy for synthesizing complex amine-containing building blocks. organic-chemistry.org

Stereochemical Considerations in Synthesis

The parent compound, this compound, is an achiral molecule. It possesses a plane of symmetry that passes through the nitrogen and the C4-carbon of the piperidine ring, meaning it cannot be resolved into enantiomers. Therefore, enantioselective synthesis and chiral resolution methods are not relevant to the synthesis of the parent compound itself. However, these techniques become critically important when synthesizing chiral derivatives of this scaffold, for example, those bearing substituents at the 2, 3, 5, or 6 positions of the piperidine ring, which would create one or more stereocenters.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For derivatives of this compound, this can be achieved by starting with enantiopure building blocks or by introducing chirality during the synthetic sequence using asymmetric catalysis.

Several strategies exist for the enantioselective synthesis of substituted piperidine precursors:

Asymmetric Catalysis: Chiral piperidines can be accessed through the asymmetric hydrogenation of substituted pyridinium (B92312) salts or via biocatalytic methods like the dearomatization of pyridines using enzymes such as ene-reductases. nih.gov Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters provides an effective route to chiral 2,3-disubstituted piperidines. nih.gov

Chiral Auxiliaries: Using a chiral auxiliary, such as a phenylglycinol-derived oxazolopiperidone lactam, allows for the diastereoselective introduction of substituents onto the piperidine ring. The auxiliary can then be cleaved to reveal the enantiopure substituted piperidine. nih.govresearchgate.netscispace.com

Substrate-Controlled Synthesis: A modular synthesis starting from readily available chiral amines can be used to construct substituted piperidin-4-ols with high stereocontrol. scispace.com

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of a chiral derivative, chiral resolution is required to separate the enantiomers.

Common methods for resolving racemic piperidine derivatives include:

Classical Resolution: This technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as (+)-tartaric acid or N-acetyl-L-leucine. google.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Kinetic Resolution: This method uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic substrate. For example, the catalytic kinetic resolution of disubstituted piperidines can be achieved through enantioselective acylation using a chiral hydroxamic acid, allowing for the separation of the slower-reacting, enantioenriched amine. nih.gov Another approach involves deprotonation with a chiral base system, such as n-BuLi/(-)-sparteine, which selectively removes a proton from one enantiomer, allowing it to be functionalized and separated from the unreacted enantiomer. whiterose.ac.ukrsc.org

Derivatization and Functionalization Strategies

The strategic modification of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Derivatization efforts can be broadly categorized into modifications on the pyridine moiety, substitutions on the piperidine ring, and elaboration of the linker region, each offering a distinct avenue for structural diversification.

Modifications on the Pyridine Moiety

The pyridine ring of this compound, while containing a methyl group at the 4-position, offers other positions for functionalization. Although specific examples for this exact compound are not extensively detailed in the provided literature, general principles of pyridine chemistry and methodologies applied to analogous structures suggest viable synthetic routes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto pyridine rings. ias.ac.innih.govrsc.org For a related compound, 3-(piperidin-4-ylmethoxy)pyridine (B1265346), a selective Suzuki coupling reaction was successfully employed to introduce substituents at specific positions on the pyridine core. nih.gov This strategy would likely involve the synthesis of a halogenated precursor of this compound, which could then be coupled with a variety of boronic acids or esters to generate a library of derivatives. The choice of catalyst, ligand, and reaction conditions would be critical to ensure high yields and regioselectivity. researchgate.netnih.gov

Another important transformation is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction could be used to introduce a range of amino groups to a suitably functionalized pyridine ring of the core scaffold, further expanding its structural diversity.

The table below illustrates potential modifications on the pyridine moiety based on established synthetic methods for related compounds.

Modification TypeReagents and Conditions (Illustrative)Potential Substituent (R)
Suzuki-Miyaura CouplingAryl/Heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄)Phenyl, substituted phenyls, pyridinyl, etc.
Buchwald-Hartwig AminationAmine (R-NH₂), Pd catalyst, Ligand, BaseAlkylamines, anilines, heterocyclylamines

Substitutions on the Piperidine Ring

The secondary amine of the piperidine ring in this compound is a prime site for a variety of chemical transformations. N-alkylation and N-acylation are the most common strategies to introduce diverse functionalities.

N-Alkylation: This can be achieved through reactions with alkyl halides or via reductive amination. Reductive amination involves the reaction of the piperidine nitrogen with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or 2-picoline-borane. nih.govlookchem.commdpi.comsigmaaldrich.comnih.gov This one-pot procedure is highly efficient for generating a wide array of N-substituted derivatives. researchgate.net

N-Acylation: The piperidine nitrogen can readily react with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

The following table summarizes common substitution reactions on the piperidine ring.

Reaction TypeReagents and ConditionsResulting Functional GroupExample Substituents
N-Alkylation (via reductive amination)Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-AlkylBenzyl, substituted benzyls, various alkyl chains
N-AcylationAcyl chloride or Carboxylic acid with coupling agentN-Acyl (Amide)Acetyl, benzoyl, substituted benzoyl
N-ArylationAryl halide, Pd catalyst, Ligand, Base (Buchwald-Hartwig)N-ArylPhenyl, substituted phenyls, heteroaryls

Linker Region Elaboration and Scaffold Diversification

While the core structure is defined by the ether linkage, diversification strategies can, in principle, explore modifications of this linker or a complete change of the scaffold. For closely related structures, the ether bond is typically formed via a Mitsunobu or Williamson ether synthesis during the initial construction of the scaffold. nih.gov Post-synthetic modification of the ether linkage itself is challenging without disrupting the core structure.

However, scaffold diversification can be achieved by replacing the ether oxygen with other functional groups. For instance, replacing the oxygen with a nitrogen atom would lead to an amino-linked scaffold. Studies on analogous compounds have shown that changing the linker from an ether (-O-) to an amine (-NH-) can drastically affect biological activity, highlighting the importance of this region.

Further diversification can be achieved by altering the connectivity of the two ring systems or by replacing one of the heterocyclic rings with a different carbocyclic or heterocyclic system. These more profound changes move beyond simple derivatization and into the realm of new scaffold design, inspired by the this compound template.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of derivatives of the 4-Methyl-3-(piperidin-4-yloxy)pyridine core is highly sensitive to the nature and placement of various substituents. Research on analogous series of compounds has provided valuable insights into the key structural motifs required for potent biological effects.

The position of the methyl group on the pyridine (B92270) ring is a critical determinant of biological activity. While direct SAR studies on this compound are not extensively detailed in the provided search results, inferences can be drawn from related compounds. For instance, in a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, the introduction of a methyl group on an attached phenyl ring at the 4-position led to a significant increase in inhibitory potency against Lysine Specific Demethylase 1 (LSD1). nih.gov Shifting this methyl group to the 3-position resulted in a drastic decrease in activity, highlighting the sensitivity of the binding pocket to substituent placement. nih.gov This suggests that the 4-methyl group in this compound likely plays a crucial role in establishing favorable interactions within the target's binding site, potentially through hydrophobic interactions. nih.gov

In a different series of pyridine derivatives, methyl substitution at the 5 or 6 position of a tetrahydropyridine (B1245486) ring resulted in muscarinic receptor affinities comparable to the M1 agonist xanomeline. doi.org This underscores the nuanced impact of methyl group positioning on receptor affinity and selectivity.

Table 1: Influence of Methyl Group Position on LSD1 Inhibition for Phenyl-Substituted 3-(Piperidin-4-ylmethoxy)pyridine Analogs

Compound R⁶ Substituent Kᵢ (nM) Fold Change vs. 4-Methyl
17 4-Methylphenyl 29 -
18 3-Methylphenyl 800 ~27-fold decrease

| 5 | Phenyl | 2300 | ~79-fold decrease |

Data sourced from studies on analogous 3-(piperidin-4-ylmethoxy)pyridine derivatives. nih.gov

The piperidin-4-yloxy moiety is a recurring structural feature in many biologically active compounds and is essential for the activity of this series. In derivatives of 3-(piperidin-4-ylmethoxy)pyridine, the protonated piperidine (B6355638) amino group is predicted to form crucial hydrogen bonds and electrostatic interactions with key residues, such as Asp555 in the LSD1 active site. nih.gov This interaction is vital for inhibitor recognition and binding. nih.gov

Furthermore, replacing the piperidin-4-yl group with a piperidin-3-yl substituent has been shown to be significantly less favorable for activity, indicating a strict requirement for the 4-substitution pattern. nih.gov The ether linkage (-O-) is also critical, as its replacement with an amine linkage (-NH-) was found to be highly disfavored. nih.gov In another study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the 3-(piperidin-4-yl)oxy substituent was favored over alkyl ether modifications for choline (B1196258) transporter inhibition. nih.gov

Replacing the core pyridine ring or introducing other heteroaryl systems can have a profound impact on the biological activity of these compounds. For instance, substituting the central pyridine ring in a potent 3-(piperidin-4-ylmethoxy)pyridine derivative with a benzene (B151609) core resulted in a staggering ~170-fold decrease in potency, underscoring the importance of the pyridine nitrogen for activity. nih.gov

In studies where a phenyl ring attached to the pyridine core was replaced by other heteroaryl rings, the effects were varied. The introduction of pyridin-4-yl and pyridin-3-yl rings resulted in slightly less active compounds compared to the phenyl analog. nih.gov A 4-fluoropyridin-3-yl substituent led to a significant reduction in activity. nih.gov However, the introduction of a 4-methyl group on a pyridin-3-yl ring did lead to a notable increase in activity compared to its unsubstituted counterpart, although it was still less potent than the corresponding 4-methylphenyl derivative. nih.gov These findings suggest that while the pyridine core is crucial, modifications to appended ring systems must be carefully considered to maintain or enhance biological activity.

Table 2: Effect of Ring System Replacements on LSD1 Inhibition

Compound Core/Substituent Kᵢ (µM)
17 (analog) Pyridine core with 4-methylphenyl 0.029
41 Benzene core with 4-methylphenyl 4.9
5 Pyridine core with phenyl 2.3
24 Pyridine core with pyridin-3-yl 3.2

| 26 | Pyridine core with 4-methylpyridin-3-yl | 0.38 |

Data based on analogous 3-(piperidin-4-ylmethoxy)pyridine derivatives. nih.gov

Electronic and Steric Factors Governing Compound Activity

The biological activity of this compound derivatives is governed by a delicate balance of electronic and steric factors. The electronic properties of substituents can influence the pKa of the piperidine nitrogen, which is often crucial for forming salt bridges or hydrogen bonds with the target protein.

Steric bulk is another critical parameter. In the case of substituents on an attached phenyl ring of 3-(piperidin-4-ylmethoxy)pyridine analogs, a 4-methyl group was found to be optimal for LSD1 inhibition. nih.gov Replacing it with larger alkyl groups like ethyl or isopropyl led to a decrease in activity, suggesting that while a hydrophobic pocket exists, it is sterically constrained. nih.gov The position of substituents also plays a key role, with 4-substitution on the phenyl ring being consistently favored over 2- or 3-substitution, indicating a specific directional pocket in the binding site. nih.gov

Pharmacophore Elucidation and Design Principles for this compound Derivatives

Based on the available SAR data for analogous compounds, a general pharmacophore model for this class of compounds can be proposed. Key features would likely include:

A hydrogen bond acceptor/donor feature associated with the piperidine nitrogen.

A hydrophobic region corresponding to the 4-methyl group on the pyridine ring.

The central pyridine ring acting as a key scaffold for electrostatic and hydrophobic interactions. nih.gov

An ether oxygen atom that acts as a hydrogen bond acceptor.

Docking studies of related compounds have provided insights into the binding modes, suggesting that the central pyridine ring engages in favorable hydrophobic and electrostatic interactions with the target, while the protonated piperidine forms critical interactions with negatively charged residues. nih.gov The design of new derivatives should therefore focus on maintaining these key interactions while exploring substitutions that can exploit additional binding pockets. For instance, the favorable interactions of a methyl group with hydrophobic residues in a binding pocket suggest that further optimization could involve exploring other small, lipophilic substituents at this position. nih.gov

Molecular Target Identification and Mechanistic Studies

Elucidation of Specific Receptor and Enzyme Interactions

The compound's activity profile is diverse, encompassing interactions with receptors for key neurotransmitters as well as enzymes critical to cellular signaling and growth pathways.

Positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor represent a significant area of research for treating neurological and psychiatric disorders. google.com These modulators bind to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to its natural ligand. google.com This mechanism allows for a more nuanced modulation of the cholinergic system. While the development of selective M4 agonists has been challenging, M4 PAMs offer a promising therapeutic strategy. google.comnih.gov However, specific data detailing the activity of 4-Methyl-3-(piperidin-4-yloxy)pyridine as a positive allosteric modulator for the M4 mAChR is not extensively covered in the reviewed literature.

The piperidin-4-yloxy moiety is a structural component found in certain potent tyrosine kinase inhibitors. Although direct inhibitory data for this compound against a broad panel of kinases is not specified, structurally related compounds have demonstrated significant activity. For instance, a potent type II dual inhibitor of ABL and c-KIT, CHMFL-ABL/KIT-155, incorporates a (1-nicotinoylpiperidin-4-yl)oxy group. nih.gov This related compound shows strong antiproliferative effects in cancer cell lines driven by BCR-ABL or c-KIT signaling. nih.gov

Kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in oncology, and various inhibitors have been developed. selleckchem.comsemanticscholar.org Similarly, Anaplastic Lymphoma Kinase (ALK) is another important target in non-small cell lung cancer. nih.gov The potential for this compound to interact with these and other kinases like PI3K and c-Met remains an area for further investigation. researchgate.net

Table 1: Inhibitory Activity of a Structurally Related Compound (CHMFL-ABL/KIT-155)
Kinase TargetInhibitory Concentration (IC₅₀)Reference
ABL46 nM nih.gov
c-KIT75 nM nih.gov

Derivatives containing the piperidin-4-yloxy chemical group have been successfully developed as antagonists for the oxytocin (B344502) receptor. nih.govacs.org These antagonists are explored for potential therapeutic applications, including the management of preterm labor. nih.gov One such compound, L-372,662, which features a complex substituent on the piperidine (B6355638) nitrogen attached to a piperidin-4-yloxy core, is a potent and orally bioavailable oxytocin antagonist. nih.govacs.org This demonstrates that the piperidin-4-yloxy scaffold can be effectively utilized in the design of high-affinity ligands for this receptor.

Table 2: Receptor Binding Affinity of a Structurally Related Oxytocin Antagonist (L-372,662)
TargetBinding Affinity (Ki)Reference
Cloned Human Oxytocin Receptor4.1 nM nih.gov

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain's striatum, where it regulates cyclic nucleotide signaling downstream of dopamine (B1211576) pathways. nih.gov Inhibition of PDE10A is being investigated as a novel therapeutic approach for schizophrenia and other neuropsychiatric disorders. While numerous potent and selective PDE10A inhibitors have been discovered, specific inhibitory data for this compound against PDE10A is not detailed in the available research. nih.gov

The piperidine ring is a well-established scaffold in the design of ligands for dopamine receptors. researchgate.netijrrjournal.com This structural motif is present in numerous compounds targeting various dopamine receptor subtypes (D1-D5). nih.gov Specifically, the 3- or 4-substituted piperidine framework has been instrumental in the development of selective antagonists for the dopamine D4 receptor. researchgate.netnih.gov The basic nitrogen atom within the piperidine ring often forms a key interaction with an aspartate residue in the receptor's binding pocket. chemrxiv.org This structural feature makes piperidine derivatives a versatile class for modulating dopaminergic neurotransmission, which is implicated in conditions such as Parkinson's disease and schizophrenia. researchgate.netnih.gov

Similar to its role in dopamine receptor ligands, the piperidine moiety is a common structural element in compounds that modulate serotonin (B10506) (5-HT) receptors. anadolu.edu.tr Piperidine-containing molecules have been designed to act as agonists, antagonists, and allosteric modulators for various 5-HT receptor subtypes, including 5-HT1A and 5-HT2C. mdpi.comnih.govtandfonline.com The flexibility in substitution patterns on the piperidine ring allows for the fine-tuning of affinity and selectivity across the diverse family of serotonin receptors. mdpi.com This has led to the development of multi-target ligands aimed at treating complex neuropsychiatric disorders by simultaneously modulating different serotonergic and other monoaminergic pathways. anadolu.edu.trtandfonline.com

Other Investigated Targets (e.g., FAAH1, Aldose Reductase, GPR119, VAP-1)

While the primary focus of research on pyridine-containing compounds similar to this compound has been on targets like Lysine-Specific Demethylase 1 (LSD1), investigations have extended to other potential molecular targets. Notably, G protein-coupled receptor 119 (GPR119) has emerged as a target of interest.

GPR119 is a receptor predominantly expressed in the pancreas, small intestine, colon, and adipose tissue, making it a promising target for the development of treatments for diabetes and obesity. googleapis.com The activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which subsequently stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide 1 (GLP-1), thereby improving glucose tolerance. semanticscholar.org

Patents have described a range of compounds with structural similarities to this compound that act as modulators of GPR119 activity. googleapis.com These findings suggest that this chemical scaffold could be adapted for the treatment of GPR119-associated diseases, including metabolic disorders. googleapis.com Further research has also demonstrated that certain fused-pyrimidine derivatives can exhibit potent agonistic activity on human GPR119, reinforcing the potential of targeting this receptor for type 2 diabetes and obesity. nih.gov

Binding Site Characterization and Ligand-Protein Interaction Profiling

Docking studies on the closely related analog, 3-(piperidin-4-ylmethoxy)pyridine (B1265346), have provided significant insights into its binding mode within the active site of Lysine Specific Demethylase 1 (LSD1). nih.gov These computational models are crucial for understanding the structural basis of its inhibitory activity.

The binding of this class of compounds to LSD1 involves a network of interactions with specific amino acid residues within the enzyme's active site. The protonated piperidine nitrogen is predicted to form a critical interaction with the sidechain of Asp555 . nih.gov

The central pyridine (B92270) ring is positioned to engage in favorable interactions with the flavin ring of the FAD cofactor and several key residues, including Tyr761, Ala809, Thr810, and Ala539 . nih.gov The piperidin-4-ylmethoxy portion of the molecule also contributes to binding through hydrophobic interactions with Ala809, Pro808, Ala539, and Asn540 . nih.gov

Furthermore, substituents on the pyridine core interact with distinct pockets. For example, a methyl group (as part of a tolyl group in the studied analog) occupies a largely hydrophobic pocket defined by residues such as Phe538, Val333, Tyr761, Met332, Leu659, Lys661, and Trp695 . nih.gov

Table 1: Key Amino Acid Residues in the LSD1 Active Site Interacting with 3-(Piperidin-4-ylmethoxy)pyridine Analogs
Compound MoietyInteracting ResiduesReference
Protonated Piperidine AmineAsp555 nih.gov
Central Pyridine RingFlavin (FAD), Tyr761, Ala809, Thr810, Ala539 nih.gov
Piperidin-4-ylmethoxy SkeletonAla809, Pro808, Ala539, Asn540 nih.gov
Substituent Pocket (e.g., Methyl/Tolyl group)Flavin (FAD), Phe538, Val333, Tyr761, Met332, Leu659, Lys661, Trp695 nih.gov

The stability of the ligand-protein complex is maintained by a combination of hydrogen bonds and non-polar interactions.

Hydrogen Bonding and Electrostatic Interactions: The most significant electrostatic interaction is a predicted hydrogen bond between the protonated amine of the piperidine group and the negatively charged sidechain of Asp555 . nih.gov This interaction is considered vital for the compound's potent inhibitory activity. The central pyridine ring also partakes in favorable electrostatic interactions with the flavin ring and surrounding residues. nih.gov

Hydrophobic Interactions: The compound's structure allows it to fit snugly into hydrophobic regions of the LSD1 active site. The piperidin-4-ylmethoxy skeleton establishes hydrophobic contacts with Ala809, Pro808, Ala539, and Asn540 . nih.gov The methyl group on the pyridine ring is positioned within a predominantly hydrophobic pocket, interacting with residues like Phe538, Val333, and Met332 . nih.gov

Enzyme kinetic studies performed on 3-(piperidin-4-ylmethoxy)pyridine-containing compounds have indicated that they act as competitive inhibitors of LSD1 with respect to its dimethylated H3K4 substrate. nih.govnih.gov Competitive inhibition implies that the inhibitor directly competes with the endogenous substrate for binding to the enzyme's active site. nih.gov

This mode of action is characteristic of an orthosteric binding mechanism . nih.gov Orthosteric inhibitors occupy the same binding site as the natural substrate, thereby physically blocking the substrate's access and preventing the catalytic reaction from occurring. nih.gov This is in contrast to allosteric modulators, which bind to a different site on the enzyme to induce a conformational change that affects the active site's function indirectly. nih.gov

Target Selectivity Profiles and Polypharmacology

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. Analogs of this compound have demonstrated a favorable selectivity profile.

These compounds exhibit high selectivity for LSD1 over other FAD-dependent enzymes, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). nih.govnih.gov In comparative assays, representative compounds were found to be over 160 times more selective for LSD1 than for either MAO-A or MAO-B. nih.govnih.gov

The selectivity was further evaluated against other protein kinases that are potential cancer drug targets. For instance, a potent LSD1 inhibitor from this chemical class displayed only weak activity against Akt kinase, with an IC50 value of 87.6 ± 21.6 μM, underscoring its high degree of selectivity for LSD1. nih.gov

Despite this selectivity, the chemical scaffold may possess the potential for polypharmacology, which is the ability of a compound to interact with multiple targets. Structurally similar compounds have been reported in the literature as ligands for nicotinic receptors, suggesting that this chemotype could potentially have effects on other biological pathways. nih.gov

Table 2: Selectivity Profile of 3-(Piperidin-4-ylmethoxy)pyridine Analogs
TargetActivity/SelectivityReference
LSD1Potent Inhibition (Ki as low as 29 nM) nih.govnih.gov
MAO-A / MAO-BHigh Selectivity (>160-fold vs. LSD1) nih.govnih.gov
Akt KinaseWeak Inhibition (IC50 = 87.6 ± 21.6 μM) nih.gov
Nicotinic ReceptorsPotential ligand activity reported for similar chemotypes nih.gov

Preclinical Pharmacological Assessment and Efficacy in in Vivo Models

In Vivo Efficacy Studies in Animal Disease Models

Information regarding in vivo efficacy studies of 4-Methyl-3-(piperidin-4-yloxy)pyridine in animal models is not available in published literature.

There are no published studies on the efficacy of this compound in CNS models, such as those for antipsychotic potential, cognition enhancement, or locomotor activity.

There is no data available from in vivo oncology studies, such as xenograft models, to assess any potential anticancer or antileukemic activity of this compound.

Translational Relevance of Preclinical Findings

The successful translation of preclinical findings into clinical applications is a critical step in drug development. For a compound like this compound, its translational potential can be inferred from the clinical development of other molecules containing piperidine (B6355638) and pyridine (B92270) scaffolds.

The piperidine ring is a ubiquitous feature in a vast number of FDA-approved drugs, highlighting its acceptance as a privileged scaffold in medicinal chemistry. researchgate.net Its presence in drugs targeting a wide range of conditions, from central nervous system disorders to metabolic diseases, demonstrates that compounds containing this motif can possess favorable pharmacokinetic and safety profiles. researchgate.netnih.gov Similarly, the pyridine ring is also a key component of numerous approved drugs, including those for cancer, CNS disorders, and infectious diseases.

However, the journey from a preclinical candidate to an approved drug is fraught with challenges. For CNS-active compounds, which many piperidine derivatives are, crossing the blood-brain barrier is a significant hurdle. simbecorion.compharmafocusamerica.com The physicochemical properties of this compound would need to be carefully optimized to ensure adequate brain penetration if CNS targets are pursued. Furthermore, potential off-target effects, particularly at various receptors and ion channels, are a common cause of failure for piperidine-containing compounds during clinical development. nih.gov

The development of dual-acting ligands, such as those that target both histamine (B1213489) H3 and sigma-1 receptors, represents a promising translational strategy for piperidine derivatives in the treatment of complex conditions like neuropathic pain. nih.gov The structural framework of this compound, which combines two versatile heterocyclic systems, could potentially be adapted to create such multi-target ligands.

While preclinical studies on related compounds provide a strong rationale for investigating this compound and its analogs, their ultimate clinical relevance will depend on rigorous evaluation of their efficacy, safety, and pharmacokinetic properties in well-designed clinical trials. The extensive clinical experience with other piperidine and pyridine-containing drugs provides a valuable knowledge base to guide the future development of this class of compounds.

Computational Chemistry and Structural Biology Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of a drug candidate. For 4-Methyl-3-(piperidin-4-yloxy)pyridine, docking simulations would be performed against various potential biological targets to identify the most plausible protein interactions.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure would be energy-minimized to achieve a stable conformation. The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking algorithms would then systematically sample different conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding free energy. Favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, contribute to a better docking score.

For instance, studies on analogous compounds, such as 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, have utilized molecular docking to investigate their binding to targets like Lysine Specific Demethylase 1 (LSD1). nih.govnih.gov These simulations predicted key interactions, such as hydrogen bonding between the protonated piperidine (B6355638) nitrogen and acidic residues like aspartate in the active site, as well as hydrophobic and electrostatic interactions involving the pyridine (B92270) ring. nih.gov Similarly, docking studies on 4-piperidinopyridine derivatives against oxidosqualene cyclase have highlighted the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-enzyme complex. researchgate.net

A hypothetical molecular docking study of this compound would aim to identify key amino acid residues involved in its binding and predict its binding affinity. The results would be crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to enhance its potency and selectivity.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Target X-8.5ASP120, TYR150Hydrogen Bond, Electrostatic
PHE200, LEU205Hydrophobic
Target Y-7.2GLU85Hydrogen Bond
TRP100, VAL110Hydrophobic, π-π Stacking

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the conformational changes that occur over time. Following molecular docking, an MD simulation would be initiated for the most promising docked pose of this compound with its target protein.

The simulation would be performed by placing the ligand-protein complex in a solvent box (typically water) with appropriate ions to neutralize the system. The system's trajectory is then calculated by integrating Newton's laws of motion for all atoms over a specific period, often in the nanosecond to microsecond range.

Analysis of the MD trajectory can reveal:

Stability of the complex: Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the binding pose.

Flexibility of the system: Root Mean Square Fluctuation (RMSF) analysis identifies flexible regions of the protein and ligand.

Key interactions: The persistence of hydrogen bonds and other interactions observed in docking can be evaluated over the simulation time.

Binding free energy: More rigorous methods like MM/PBSA or MM/GBSA can be applied to the trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity.

MD simulations on related thiazolo[3,2-a]pyridine derivatives have been used to confirm the stability of docked complexes and to identify key residues that interact with the ligand throughout the simulation. plos.org

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic structure and properties of a molecule. These calculations are performed on the isolated this compound molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, calculating the HOMO and LUMO energies and visualizing their spatial distribution would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net An MEP analysis of this compound would identify the electron-rich (e.g., around the nitrogen and oxygen atoms) and electron-poor regions, which is valuable for predicting intermolecular interactions. researchgate.net

The biological activity of a molecule is often dependent on its three-dimensional conformation. Quantum chemical calculations can be used to explore the conformational energy landscape of this compound. By systematically rotating the rotatable bonds (e.g., the C-O-C ether linkage and the bonds connecting the piperidine ring), a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers that are more likely to be present under physiological conditions and interact with a biological target.

DFT calculations can be used to compute various chemical reactivity descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, derived from the HOMO and LUMO energies. nih.gov These parameters provide a quantitative measure of the molecule's reactivity and stability. For instance, a molecule with high chemical hardness is generally less reactive. nih.gov These calculations would help in understanding the metabolic stability and potential reactivity of this compound.

Table 2: Hypothetical Quantum Chemical Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment2.8 DPolarity and solubility
Chemical Hardness2.65 eVResistance to deformation of electron cloud

Note: The data in this table is hypothetical and illustrates the type of information obtained from quantum chemical calculations.

X-ray Crystallography and NMR Spectroscopy for Ligand-Target Complex Structures

While computational methods provide valuable predictions, experimental structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for obtaining high-resolution information about ligand-target complexes.

X-ray Crystallography: If this compound can be co-crystallized with its target protein, X-ray crystallography can provide a detailed, atomic-level picture of the binding mode. This experimental structure would reveal the precise orientation of the ligand, the specific interactions with amino acid residues, and any conformational changes in the protein upon ligand binding. This information is invaluable for validating and refining computational models and for guiding further rational drug design. Studies on related triazolo-pyridazino-indole derivatives have successfully used single-crystal X-ray diffraction to confirm their molecular structures. mdpi.com

NMR Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, can be used to study ligand-target interactions in solution. These methods can identify which parts of the ligand are in close contact with the protein, providing valuable information about the binding epitope. Furthermore, chemical shift perturbation studies can identify the amino acid residues in the protein that are affected by ligand binding, thereby mapping the binding site. While a full structure determination of the complex by NMR is more challenging, it provides crucial information about the dynamics of the interaction in a more physiological-like environment.

Predictive Modeling for ADMET Properties (in silico)

A comprehensive review of scientific literature and computational databases did not yield specific in silico studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. While computational ADMET prediction is a standard practice in modern drug discovery to forecast the pharmacokinetic and toxicity profiles of novel chemical entities nih.govbhsai.orgnih.gov, published research detailing these specific predictive models for this compound is not available.

In silico tools and methodologies are frequently used to evaluate compounds with similar structural motifs, such as piperidine and pyridine derivatives. researchgate.netnih.gov These computational approaches employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a wide range of properties, including but not limited to:

Absorption: Intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate affinity.

Distribution: Blood-brain barrier penetration, plasma protein binding, and volume of distribution.

Metabolism: Inhibition or substrate activity for Cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to the clearance of the compound.

Toxicity: Ames mutagenicity, cardiotoxicity (such as hERG inhibition), and hepatotoxicity.

However, without specific studies conducted on this compound, providing a data table or detailed findings on its predicted ADMET profile is not possible. The generation of such data would require a dedicated computational study utilizing specialized software platforms like ADMET Predictor®, ADMETlab, or others, which process the molecule's structure to derive predictions. simulations-plus.com

Therefore, this section remains unsubstantiated by specific research findings for the target compound.

Preclinical Pharmacokinetics and Metabolism Dmpk Studies

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)

The initial step in evaluating a compound's metabolic fate is to determine its stability in the presence of drug-metabolizing enzymes. springernature.com This is typically performed using in vitro systems such as liver microsomes or hepatocytes from various species, including humans, rats, and mice. springernature.comnih.gov These systems contain the primary enzymes responsible for drug metabolism, particularly Cytochrome P450s (CYPs).

The assessment involves incubating the compound with the liver fractions and measuring its disappearance over time. springernature.com The results are often expressed as the half-life (t½) or intrinsic clearance (Clint). A short half-life suggests rapid metabolism, which could lead to poor bioavailability and short duration of action in vivo. For example, studies on related piperazin-1-ylpyridazines have shown that subtle structural modifications can dramatically alter metabolic stability, with half-life values in mouse and human liver microsomes ranging from a few minutes to over 100 minutes. nih.gov The pyridine (B92270) and piperidine (B6355638) rings are common sites for oxidative metabolism.

Table 1: Illustrative In Vitro Metabolic Stability Data Presentation Note: The following data is hypothetical and for illustrative purposes only, as specific data for 4-Methyl-3-(piperidin-4-yloxy)pyridine is not available.

Test System Species Half-Life (t½, min) Intrinsic Clearance (µL/min/mg protein)
Liver Microsomes Human > 120 < 10
Liver Microsomes Rat 45 35
Liver Microsomes Mouse 20 80
Hepatocytes Human > 120 < 10
Hepatocytes Rat 60 25

Plasma Protein Binding Characteristics (in vitro/animal)

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid-glycoprotein, significantly influences its distribution and availability to act on its target. mdpi.com Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit efficacy and tissue penetration. This property is typically measured using techniques like equilibrium dialysis or ultrafiltration with plasma from different species. For piperidine-containing compounds, the degree of binding can vary widely based on lipophilicity and ionization state. researchgate.net

Table 2: Illustrative Plasma Protein Binding Data Presentation Note: The following data is hypothetical and for illustrative purposes only.

Species Plasma Protein Binding (%)
Human 85.5
Rat 78.2
Mouse 81.0
Dog 90.1

Blood-Brain Barrier Penetration and CNS Distribution Profiling (in vivo animal models)

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. nih.gov Conversely, for peripherally acting drugs, CNS penetration is undesirable as it can lead to off-target side effects. The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. nih.gov

BBB penetration is assessed in vivo by measuring the ratio of the drug concentration in the brain to that in the plasma (B/P ratio) after administration to animal models like rats or mice. Physicochemical properties such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors are key determinants of BBB permeability. nih.govnih.gov Predictive models suggest that molecules with a polar surface area (PSA) under 100 Ų are more likely to penetrate the BBB. nih.gov While specific data for this compound is unavailable, related pyridine aldoximes are known to have poor BBB penetration due to their charge, a factor that must be considered for any ionizable compound. researchgate.net

In Vivo Pharmacokinetic Characterization (e.g., absorption, distribution, excretion in animal models)

In vivo pharmacokinetic studies in animal models (typically rats or dogs) provide a comprehensive profile of a drug's behavior in a whole organism. Following administration (e.g., oral, intravenous), blood samples are collected over time to determine key parameters such as clearance (Cl), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). These studies integrate the effects of absorption, distribution, metabolism, and excretion. For instance, a study on psychotropic pyridylmethylpiperidine derivatives revealed that metabolites formed in humans were not detected in the plasma of rats or dogs, highlighting species differences in metabolism that are critical to uncover during preclinical development. epo.org

Strategies for Improving Metabolic Stability and Bioavailability (e.g., N-oxidation, bioisosteric replacement)

When a compound exhibits DMPK liabilities like poor metabolic stability, medicinal chemists employ various strategies to improve its properties.

N-oxidation: The nitrogen atom on a pyridine ring is a potential site for metabolism, leading to the formation of an N-oxide. researchgate.net This metabolic pathway has been identified as a major route of clearance for some pyridine-containing drugs. epo.org While sometimes leading to inactive metabolites, N-oxides can also be intentionally synthesized as prodrugs that are converted back to the active parent compound in vivo, potentially offering an improved pharmacokinetic profile. epo.orgarkat-usa.org

Bioisosteric Replacement: This strategy involves replacing a part of the molecule with a different chemical group that retains similar physical and electronic properties, with the goal of improving DMPK characteristics without losing pharmacological activity. semanticscholar.orgchemrxiv.org For a metabolically labile pyridine ring, a common approach is to introduce electron-withdrawing groups to decrease its susceptibility to oxidation. mdpi.com Another strategy involves replacing the entire ring with a more stable isostere. For example, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane core has been shown to dramatically improve metabolic stability and solubility. chemrxiv.org Similarly, 2-difluoromethylpyridine has been successfully used as a bioisostere for pyridine-N-oxide. rsc.org

Future Research Directions and Advanced Perspectives for 4 Methyl 3 Piperidin 4 Yloxy Pyridine

Rational Design and Optimization Strategies for Next-Generation Analogues

The rational design of next-generation analogues of 4-methyl-3-(piperidin-4-yloxy)pyridine will be guided by established structure-activity relationships (SAR) from similar chemical series. nih.govplos.org A notable case study involves analogues developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in cancer. nih.govnih.gov Research on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives has shown that specific substitutions on the pyridine (B92270) and piperidine (B6355638) rings, as well as modifications to the core structure, can dramatically influence potency and selectivity. nih.gov

Future optimization strategies for the this compound scaffold would systematically explore substitutions at key positions. Key areas for modification include:

The Pyridine Ring: The existing methyl group at the 4-position is a critical feature. Further exploration could involve introducing other small alkyl groups or electron-withdrawing/donating groups to modulate electronic properties and binding interactions.

The Piperidine Ring: The nitrogen of the piperidine ring is a prime site for derivatization to enhance target engagement or improve pharmacokinetic properties.

The Ether Linkage: While challenging, modification of the ether linkage to alternatives like thioethers or amino linkers could be explored to alter conformational flexibility and hydrogen bonding capacity. SAR studies on related compounds have indicated that an oxygen linkage is often favored for high activity against targets like LSD1. nih.gov

Modification SiteProposed ModificationRationale & Potential Impact
Pyridine Ring Vary substituent at position 4 (e.g., ethyl, trifluoromethyl)Fine-tune steric and electronic interactions within the target's binding pocket.
Add substituents at positions 2, 5, or 6Explore new binding interactions and modulate physicochemical properties.
Piperidine Ring N-alkylation or N-acylationImprove potency, selectivity, or cell permeability; introduce new vectors for target engagement.
Substitution on the carbon frameworkAlter the conformational profile and introduce new pharmacophoric features.
Core Structure Isomeric variations (e.g., moving the piperidin-4-yloxy group to position 2)Probe the geometric requirements of the binding site.
Replacement of the pyridine core with other heterocycles (e.g., pyrimidine, pyrazine)Modulate core physicochemical properties and explore novel intellectual property space.

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

Polypharmacology, the concept of a single drug acting on multiple targets, is an increasingly important strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. The this compound scaffold is a promising starting point for developing multi-target agents.

For instance, LSD1, a primary target for analogous structures, is a member of the flavin-dependent monoamine oxidase (MAO) family, which also includes MAO-A and MAO-B, key targets in neurological and psychiatric disorders. nih.govplos.org Studies have demonstrated that pyridine-containing LSD1 inhibitors can be engineered to achieve high selectivity for LSD1 over MAOs. nih.gov This inherent potential for selectivity tuning opens the door for designing compounds with a desired multi-target profile.

Future research could focus on:

Dual LSD1/MAO Inhibition: For certain cancers where both pathways are relevant, a dual-action inhibitor could offer synergistic benefits.

Kinase Inhibition: The pyridine-piperidine motif is a common feature in many kinase inhibitors. oncodesign-services.com Screening and designing analogues of this compound against various kinase panels could reveal novel anti-cancer activities.

Targeting Epigenetic Complexes: LSD1 functions within larger protein complexes. Analogues could be designed to not only inhibit the enzyme but also disrupt critical protein-protein interactions within these complexes, offering a more profound therapeutic effect.

Application in Emerging Therapeutic Areas and Unmet Medical Needs

The primary therapeutic area suggested by existing research on close analogues is oncology. mdpi.com LSD1 is overexpressed in numerous cancers, including acute myeloid leukemia, prostate cancer, and non-small cell lung cancer, making it a validated drug target. nih.govmdpi.com Inhibitors can reactivate silenced tumor suppressor genes and inhibit cancer cell proliferation, survival, and motility. mdpi.comnih.gov

Beyond oncology, the epigenetic modulation offered by targeting LSD1 has potential in other areas with unmet medical needs:

Neurodegenerative Diseases: Epigenetic dysregulation is implicated in diseases like Alzheimer's and Parkinson's. The ability to modulate histone methylation could offer a novel therapeutic approach.

Viral Infections: LSD1 has been shown to play a role in the replication of certain viruses, such as Herpes Simplex Virus. LSD1 inhibitors could function as novel antiviral agents.

Cardiovascular Disorders: Early research suggests that LSD1 inhibitors may have therapeutic potential in cardiovascular disease by correcting aberrant gene silencing. morressier.com

The versatility of the piperidine-pyridine scaffold also allows for its exploration in other contexts, such as inhibitors of HIV reverse transcriptase, where similar structures have shown high potency. ijnrd.orgnih.gov

Development of Advanced Delivery Systems and Formulation Strategies (Conceptual, academic focus)

While this compound is a small molecule, its therapeutic efficacy can be conceptually enhanced through advanced drug delivery systems. These strategies aim to improve solubility, stability, and target-site accumulation while minimizing off-target effects.

From a conceptual and academic standpoint, several nanoformulation strategies could be explored for heterocyclic compounds like this:

Liposomes: Encapsulating the compound within lipid bilayers can improve its pharmacokinetic profile and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the drug, reducing dosing frequency and improving patient compliance.

Prodrugs: A prodrug strategy could be employed, where the active molecule is chemically modified with a promoiety that is cleaved in vivo to release the active drug. This can be used to improve oral bioavailability or achieve targeted activation in specific tissues, such as the tumor microenvironment.

These advanced formulations remain a conceptual exploration for this specific compound but represent a viable research direction for improving the therapeutic index of next-generation analogues. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery. researchgate.net These computational tools can accelerate the design-make-test-analyze cycle for optimizing the this compound scaffold.

Key applications of AI/ML in this context include:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large libraries of known active compounds to design novel molecules with desired properties. oncodesign-services.commdpi.comnih.gov These models can explore a vast chemical space to propose new analogues of this compound that are predicted to have high potency and novelty.

Predictive Modeling: ML models are routinely used to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of small molecules. tandfonline.comnih.govresearchgate.net By building quantitative structure-activity relationship (QSAR) and ADMET prediction models, researchers can virtually screen thousands of designed analogues, prioritizing those with the most promising drug-like profiles for synthesis and experimental testing. tandfonline.comtandfonline.com

Hit-to-Lead Optimization: AI platforms can guide the optimization process by suggesting specific molecular modifications to improve multiple parameters simultaneously, such as potency, selectivity, and metabolic stability, thereby accelerating the path to a clinical candidate. morressier.com

AI/ML ApplicationDescriptionImpact on this compound Research
Generative Modeling Uses deep learning to create novel chemical structures with optimized properties.Rapidly generates diverse and novel analogues for synthesis, expanding beyond intuitive chemical modifications. mdpi.com
ADMET Prediction Employs machine learning algorithms to forecast a compound's pharmacokinetic and toxicity profile from its structure.Enables early-stage virtual filtering of compounds, reducing the cost and time associated with failed candidates. nih.gov
QSAR Modeling Builds models that correlate chemical structure with biological activity.Predicts the potency of new analogues, helping to prioritize the most promising candidates for synthesis.
Multi-Objective Optimization Uses algorithms to simultaneously optimize several properties (e.g., potency, selectivity, low toxicity).Facilitates the complex balancing act required in lead optimization to identify a viable drug candidate. researchgate.net

Q & A

Q. Table 1: Yield Comparison Under Different Conditions

StepConditionsYieldReference
HydrolysisNaOH, CH₂Cl₂, 20°C, 10 min99%
CouplingDiisopropylethylamine, toluene, 80°C, 3 h86.6%

Advanced: How to resolve contradictory data in reaction yields during scale-up synthesis?

Answer:
Contradictions in yields (e.g., 99% vs. 86.6% in hydrolysis and coupling steps) may arise from:

  • Solvent Polarity : Polar solvents (e.g., dichloromethane) enhance hydrolysis efficiency, while non-polar solvents (e.g., toluene) favor coupling reactions .
  • Temperature Control : Exothermic reactions during scale-up can reduce selectivity. Maintain strict temperature control (±2°C) using jacketed reactors.
  • Impurity Analysis : Use TLC and HPLC to monitor intermediates and adjust stoichiometry dynamically .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry of the piperidinyloxy group via ¹H and ¹³C NMR (e.g., δ 3.5–4.5 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅N₂O⁺ = 191.12 g/mol) .
  • TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress .

Advanced: How to evaluate the compound’s inhibitory activity against LSD1 in cancer cells?

Answer:

  • Enzyme Assays : Measure LSD1 inhibition using a demethylase activity assay with dimethylated H3K4 peptide substrates. Competitive inhibition kinetics (Ki values as low as 29 nM have been reported for related compounds) .
  • Cellular Studies : Treat leukemia cells (e.g., THP-1) and quantify H3K4 methylation via Western blot. EC₅₀ values for proliferation inhibition can reach 280 nM .
  • Selectivity Screening : Test against monoamine oxidases (MAO-A/B) to confirm >160-fold selectivity .

Q. Table 2: Biological Activity Data

AssayParameterValueReference
LSD1 InhibitionKi29 nM
Cell Proliferation (THP-1)EC₅₀280 nM

Basic: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (P280), safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods (P271) to prevent inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P390) .

Advanced: How to design in vivo studies to assess therapeutic potential?

Answer:

  • Animal Models : Use xenograft models (e.g., nude mice with implanted leukemia cells) to evaluate tumor growth inhibition.
  • Dosing Regimen : Administer via intraperitoneal injection (5–20 mg/kg/day) based on in vitro EC₅₀ values .
  • Toxicity Monitoring : Assess liver/kidney function via serum biomarkers (AST, ALT, creatinine) and histopathology .

Basic: How to ensure compound stability during storage?

Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation (P233, P410) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC .

Advanced: What computational methods support mechanistic studies?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the compound and LSD1’s substrate-binding pocket (validated in studies with Ki < 50 nM) .
  • MD Simulations : Simulate binding stability over 100 ns to assess residence time and conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.